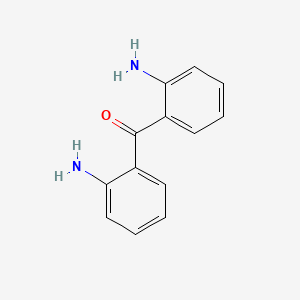

2,2'-Diaminobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2-aminophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEZYWGNEACOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209400 | |

| Record name | Methanone, bis(2-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-10-0 | |

| Record name | Methanone, bis(2-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, bis(2-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies

Monomer Synthesis for Advanced Materials

The synthesis of 2,2'-diaminobenzophenone and its isomers, such as 2,4'-diaminobenzophenone (B86652) and 3,3'-diaminobenzophenone (B177173), has been successfully achieved through various methods. nasa.gov One common approach involves the reduction of the corresponding dinitrobenzophenone precursors. For instance, 2,4'-dinitrodiphenylmethane (B156529) can be oxidized to form 2,4'-dinitrobenzophenone, which is then hydrogenated to yield 2,4'-diaminobenzophenone. nasa.gov Similarly, the catalytic reduction of 2,3'-dinitrobenzophenone using a Parr low-pressure hydrogenator with a 10% Pd/C catalyst can produce 2,3'-diaminobenzophenone. nasa.gov The synthesis of 3,3'-diaminobenzophenone can be achieved from benzophenone (B1666685) by first producing 3,3'-dinitrobenzophenone, followed by the selective reduction of the nitro groups. kemisamfundet.se

The separation of these isomers can be challenging but is often accomplished through techniques like exhaustive silica (B1680970) gel chromatography. nih.gov For example, in the separation of diaminodibenzocyclooctane isomers, the 2,2' and 2,3' isomers were the last and second to last compounds to elute from the column, respectively. nih.gov

A notable high-yield synthesis of 9-acridone involves the treatment of this compound with 100% phosphoric acid, demonstrating an intramolecular cyclization reaction. rsc.org

Table 1: Synthesis of Diaminobenzophenone Isomers

| Isomer | Precursor | Reagents/Conditions | Reference |

|---|

Note: DAB stands for Diaminobenzophenone.

Diaminobenzophenone isomers are crucial monomers for the synthesis of polyimides, a class of high-performance polymers known for their thermal stability and mechanical strength. nasa.govvt.edupageplace.de The most common method for polyimide synthesis is a two-step process involving the formation of a poly(amic acid) (PAA) precursor, which is then cyclized to form the polyimide. vt.edu

The reaction of a dianhydride, such as pyromellitic dianhydride (PMDA) or 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), with a diamine like this compound or its isomers in a polar aprotic solvent yields the PAA. nasa.govvt.edu For example, the polymerization of 2,4'-methylenedianiline (B31333) with BTDA produces a high molecular weight polyamic acid, which upon curing forms a polyimide. nasa.gov Similarly, 2,2'-methylenedianiline (B1346816) reacts with BTDA to form a polyamic acid, with lower temperatures favoring higher molecular weight polymer formation. nasa.gov The properties of the resulting polyimides are influenced by the isomeric structure of the diamine monomer. nasa.gov

The reactivity of the diamine, as indicated by its basicity (pKa), plays a significant role in the polymerization process. pageplace.de Less reactive diamines, such as 4,4'-diaminobenzophenone (B1212843), may result in lower molecular weight poly(amic acid)s when reacted with less reactive dianhydrides. pageplace.de

Table 2: Polyimides Derived from Diaminobenzophenone Isomers

| Diamine Monomer | Dianhydride Monomer | Resulting Polymer | Reference |

|---|---|---|---|

| 2,4'-Methylenedianiline | Benzophenonetetracarboxylic acid dianhydride (BTDA) | High molecular weight polyamic acid/polyimide | nasa.gov |

| 2,2'-Methylenedianiline | Benzophenonetetracarboxylic acid dianhydride (BTDA) | Polyamic acid/polyimide | nasa.gov |

| 3,3'-Diaminobenzophenone | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | Polyimide | nasa.gov |

| 4,4'-Diaminobenzophenone | Various Dianhydrides | Polyimide | core.ac.uk |

Derivatization Strategies

The amino groups of diaminobenzophenone isomers provide reactive sites for various derivatization reactions, leading to the formation of valuable ligands and other complex molecules.

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized through the condensation reaction of primary amines with aldehydes or ketones. bohrium.com Diaminobenzophenone isomers serve as excellent platforms for the synthesis of tetradentate Schiff base ligands. For instance, new symmetrical diimino tetradentate Schiff base ligands have been synthesized by reacting 3,4-diaminobenzophenone (B196073) with various salicylaldehyde (B1680747) derivatives. researchgate.net Similarly, unsymmetrical Schiff base ligands can be prepared. sid.ir The synthesis of novel symmetric Schiff bases derived from 3,3'-diaminobenzophenone has also been reported as models for studying intramolecular proton transfer reactions. kemisamfundet.se

The characterization of these Schiff bases and their metal complexes is typically performed using techniques such as elemental analysis, FT-IR, UV-vis, mass spectrometry, and NMR spectroscopy. bohrium.comresearchgate.net

Azo-Schiff base ligands, which contain both an azo (-N=N-) and an azomethine group, are another important class of compounds derived from diaminobenzophenone. These ligands are often synthesized in a multi-step process. aip.org A new azo-Schiff base ligand was prepared through the condensation reaction of 3,4-diaminobenzophenone, 2-amino acetophenone, and 3,5-dihydroxy toluene. royalliteglobal.comrdd.edu.iq This ligand was then used to prepare complexes with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pt(II), and Au(III). royalliteglobal.com The coordination of the metal ions typically occurs through the oxygen of the hydroxyl group and the nitrogen atoms of the azomethine and azo groups. royalliteglobal.comrdd.edu.iq

Macrocyclic Ligand Synthesis

Diaminobenzophenone is a key component in the synthesis of macrocyclic ligands, which are large cyclic molecules capable of encapsulating metal ions. The condensation of dicarbonyl compounds with diamines is a common strategy for creating tetraazamacrocycles. rasayanjournal.co.in For example, mononuclear macrocyclic ligands and their metal complexes have been synthesized from 3,4-diaminobenzophenone and diketones like dibenzoylmethane (B1670423) and 5-chloroisatin. rasayanjournal.co.inresearchgate.net The template condensation method, where the metal ion directs the cyclization reaction, is often employed in the preparation of these macrocyclic complexes. rasayanjournal.co.incore.ac.uk These complexes are typically characterized by various spectroscopic and analytical techniques to determine their structure and properties. rasayanjournal.co.inresearchgate.net

Benzimidazole (B57391) Derivative Synthesis

The synthesis of the benzimidazole ring system, a crucial scaffold in medicinal chemistry, traditionally involves the condensation of an ortho-phenylenediamine (a benzene (B151609) ring with amino groups at the 1 and 2 positions) with a variety of reagents, including aldehydes, carboxylic acids, or their derivatives. semanticscholar.orgorganic-chemistry.orgpcbiochemres.com This reaction, often referred to as the Phillips-Ladenburg synthesis, relies on the proximity of the two amino groups to facilitate the double condensation and subsequent cyclization to form the five-membered imidazole (B134444) ring fused to the benzene ring. semanticscholar.org

A notable precursor in this field is 3,4-diaminobenzophenone, an isomer of the subject compound. Its ortho-diamine structure readily allows it to react with aldehydes or reagents like carbon disulfide to form a variety of benzimidazole derivatives. mdpi.comnih.gov For instance, the reaction of 3,4-diaminobenzophenone with an appropriate arylaldehyde is a documented route to produce benzoylarylbenzimidazoles. nih.gov

In stark contrast, this compound does not possess the required ortho-diamine structural motif. The amino groups in this molecule are located on two separate phenyl rings. Due to this structural configuration, it cannot undergo the direct intramolecular cyclization necessary for the formation of a benzimidazole ring system via the conventional Phillips-Ladenburg condensation. Scientific literature sourced for this review does not provide examples of this compound being used as a direct precursor for the synthesis of benzimidazole derivatives.

Electrochemical Synthesis Methods

Electrochemical methods, particularly electropolymerization, are widely used to modify electrode surfaces, creating chemical sensors with enhanced sensitivity and selectivity. ijnc.ir This technique involves the electrochemical oxidation of a monomer, leading to the formation of a conductive or non-conductive polymer film directly onto the electrode surface. arabjchem.orgnih.gov Aromatic amines are a common class of monomers used for this purpose due to their ability to form stable, adherent, and electroactive polymer films. ijnc.irarabjchem.org

Electropolymerization for Electrode Modification

The modification of electrodes via the electropolymerization of diaminobenzophenone isomers has been shown to produce effective electrochemical sensors. For example, research has demonstrated the fabrication of a novel sensor by modifying a glassy carbon electrode with a film of poly(4,4'-diaminobenzophenone). researchgate.net This is achieved by using cyclic voltammetry (CV) to repeatedly scan the potential in a solution containing the 4,4'-diaminobenzophenone monomer, causing the polymer film to deposit and grow on the electrode surface. researchgate.netdergipark.org.tr Similarly, other diamino compounds like 2,7-diaminofluorene (B165470) and o-phenylenediamine (B120857) have been successfully electropolymerized to create modified electrodes for various sensing applications. arabjchem.orgnih.gov

While the principle of electropolymerization is well-established for related aromatic amines, specific studies detailing the electropolymerization of this compound for electrode modification were not identified in the reviewed literature. However, the general methodology can be described based on studies of its isomers. The process typically involves preparing a solution of the monomer in a suitable solvent with a supporting electrolyte and then applying a potential cycling regime to a working electrode (e.g., glassy carbon, gold, or platinum) immersed in the solution. arabjchem.orgdergipark.org.tr

The characteristics of the resulting polymer film can be controlled by optimizing various parameters. These parameters influence the film's thickness, morphology, and electrochemical properties, which in turn affect the sensor's performance.

Table 1: Representative Parameters for Electropolymerization of a Diaminobenzophenone Isomer (4,4'-DABP) for Sensor Fabrication. researchgate.netdergipark.org.tr

| Parameter | Value/Condition | Purpose |

| Working Electrode | Glassy Carbon (GC), Pencil Graphite (PGE) | Substrate for polymer film deposition. |

| Monomer | 4,4'-Diaminobenzophenone (4,4'-DABP) | The building block for the polymer film. |

| Monomer Concentration | 1x10⁻⁴ mol L⁻¹ | Affects the rate of polymerization and film thickness. |

| Technique | Cyclic Voltammetry (CV) | Electrochemical method to induce polymerization. |

| Potential Range | -1.5 V to +1.5 V | The potential window scanned during polymerization. |

| Scan Rate | 100 mV s⁻¹ | Affects film morphology and adherence. |

| Number of Cycles | 10 | Controls the thickness of the deposited polymer film. |

| Supporting Electrolyte | 0.1 M Acetate Buffer (pH 4.5) | Provides conductivity to the solution. |

This table is based on the documented electropolymerization of 4,4'-diaminobenzophenone and serves as an illustrative example of the typical conditions used.

The resulting poly(diaminobenzophenone)-modified electrodes are then characterized using electrochemical techniques like cyclic voltammetry and electrochemical impedance spectroscopy (EIS) to assess their properties and subsequently used for the voltammetric determination of target analytes. researchgate.netdergipark.org.tr

Polymer Science and Engineering Applications

Utilization as Polyimide Precursors

The synthesis of polyimides from 2,2'-Diaminobenzophenone typically follows a two-step polycondensation reaction. This process involves the initial formation of a soluble poly(amic acid) precursor, which is then converted into the final, intractable polyimide through a cyclization process. This method allows for the processing of the polymer in its more manageable precursor stage. vt.edu

Polymerization Studies with Diaminobenzophenone Monomers

The polymerization process commences with the reaction of this compound with a stoichiometric amount of an aromatic tetracarboxylic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dianhydride leads to the opening of the anhydride ring and the formation of the poly(amic acid). The reactivity of the diamine is a crucial factor in achieving high molecular weight polymers. It is important to note that the presence of water during this stage can lead to the hydrolysis of the dianhydride, which can negatively impact the final molecular weight of the polymer. vt.edu

Role in Thermally-Stable Polyimide Development

Polyimides are valued for their high thermal stability, a property that is significantly influenced by the chemical structure of the monomers. The incorporation of aromatic and heterocyclic rings into the polymer backbone is a key strategy for synthesizing high-temperature polymers. nasa.gov Polyimides derived from diaminobenzophenones, in general, exhibit excellent thermal and thermo-oxidative stability, making them suitable for applications in demanding environments such as the aerospace and electronics industries. vt.edunasa.gov The thermal stability of these polymers is typically evaluated using thermogravimetric analysis (TGA), which determines the temperature at which the material begins to decompose.

Structure-Property Relationship Investigations in Polyimides

The final properties of a polyimide are intricately linked to the chemical structure of its constituent monomers. The isomeric attachment of the amino groups on the diaminobenzophenone molecule, as well as the structure of the dianhydride, play a pivotal role in determining the polymer's thermal, mechanical, and solubility characteristics.

Impact of Isomeric Attachment on Polymer Properties

The position of the amino groups on the benzophenone (B1666685) moiety has a profound effect on the final properties of the polyimide. For instance, studies on polyimides based on different diaminobenzophenone isomers have shown that ortho-substitution can lead to strong dipolar attractions between the imide linkage and the nearby carbonyl group on the diamine. vt.edu This can influence properties such as the glass transition temperature (Tg). The linearity and rigidity of the polymer chain, which are affected by the isomeric structure of the diamine, also impact the polymer's ability to pack, which in turn affects its mechanical and thermal properties. mdpi.com More linear and rigid polymer chains tend to result in materials with higher modulus and lower coefficients of thermal expansion. mdpi.com

Mechanical Property Analysis of Diaminobenzophenone-Derived Polyimides

The mechanical properties of polyimides, including their tensile strength, modulus, and elongation at break, are critical for their application as structural materials. These properties are largely dictated by the chemical structure of the polymer backbone. Polyimides derived from aromatic monomers generally exhibit high tensile strength and modulus due to the rigidity of the polymer chains. researchgate.net The specific mechanical properties of polyimides can be tailored by the careful selection of the dianhydride and diamine monomers.

While specific data for polyimides derived exclusively from this compound is not extensively detailed in the readily available literature, the following table presents typical mechanical properties for a polyimide synthesized from 2,6-bis(4-aminophenoxy)naphthalene and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), which provides an indication of the performance of high-performance aromatic polyimides.

| Property | Value |

|---|---|

| Tensile Modulus (GPa) | 1.5–2.3 |

| Tensile Strength (MPa) | 105–124 |

| Elongation at Break (%) | 7–22 |

Data presented for a polyimide derived from 2,6-bis(4-aminophenoxy)naphthalene and 6FDA for illustrative purposes. researchgate.net

Polyamic Acid Intermediates and Cyclization Processes

The formation of a polyamic acid is the crucial first step in the synthesis of polyimides via the two-step method. The properties of this intermediate and the subsequent cyclization process are critical in determining the quality of the final polyimide.

The polyamic acid is a polymer containing amide and carboxylic acid functional groups. It is typically soluble in polar aprotic solvents, which allows for it to be cast into films or used as a coating before being converted to the final polyimide. vt.edu The molecular weight of the polyamic acid is a key factor that influences the mechanical properties of the final polyimide film. vt.edu

The conversion of the polyamic acid to the polyimide is achieved through a process called imidization or cyclization, which involves the elimination of water. This can be accomplished either by heating the polyamic acid (thermal imidization) or by using chemical dehydrating agents (chemical imidization). vt.edu Thermal imidization is often carried out by heating the polyamic acid film or coating in a stepwise manner to high temperatures, typically between 180°C and 220°C or higher. vt.edu This process results in the formation of the stable, five-membered imide ring structure that characterizes polyimides.

In-depth Analysis Reveals Scant Research on the Coordination Chemistry of this compound

Despite its potential as a versatile building block in coordination chemistry, a comprehensive review of scientific literature reveals a notable scarcity of research focused specifically on the chemical compound this compound. While studies on its isomers, particularly 3,4'-diaminobenzophenone, are more prevalent, dedicated investigations into the synthesis of ligands derived from the 2,2'-isomer and their subsequent metal complexes are markedly limited.

The unique positioning of the amino groups in this compound suggests the potential for the formation of distinct Schiff base and tetraazamacrocyclic ligands, which could, in turn, lead to novel transition metal complexes with interesting structural and electronic properties. However, a thorough examination of available research databases yields minimal to no specific data on the following key areas outlined for this article:

Design and Synthesis of this compound-Based Ligands: There is a lack of published studies detailing the successful synthesis and characterization of Schiff base ligands through the condensation of this compound with aldehydes or ketones. Similarly, research on the use of this compound in the template or non-template synthesis of tetraazamacrocyclic ligands is not readily found in the existing literature.

Formation and Characterization of its Metal Complexes: Consequently, without the successful synthesis of ligands from this compound, there is no corresponding body of research on their complexation with transition metal ions. Reports on the structural elucidation of such coordination compounds using techniques like X-ray crystallography, NMR spectroscopy, or IR spectroscopy are absent.

Charge Transfer Complex Studies: Investigations into the electron-donating or accepting properties of this compound in the formation of charge-transfer complexes also appear to be an unexplored area of research.

This gap in the scientific literature indicates that the coordination chemistry of this compound remains a largely untapped field. The steric hindrance and specific electronic effects arising from the ortho-positioning of the amino groups may present unique synthetic challenges or result in coordination behavior that differs significantly from its other isomers.

Future research efforts could be directed towards exploring the reactivity of this compound in ligand synthesis and its subsequent coordination with various metal centers. Such studies would be crucial in understanding the fundamental coordination chemistry of this compound and could potentially unveil new materials with unique catalytic, electronic, or biological properties.

Coordination Chemistry and Metal Complexation

Charge Transfer Complex Studies

Electronic Spectroscopic Investigations of Charge Transfer Phenomena

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, is a powerful tool for elucidating the electronic structure of metal complexes. Transitions observed in these spectra can often be assigned to d-d transitions, intra-ligand transitions, or charge transfer (CT) transitions. Charge transfer phenomena involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand. These transitions are typically intense and provide insight into the electronic interaction between the metal and the ligand.

There are two primary types of charge transfer bands:

Ligand-to-Metal Charge Transfer (LMCT): In this type of transition, an electron is excited from a ligand-based orbital to a metal-based orbital. LMCT transitions are common for complexes with ligands that have lone pairs of electrons and metals in high oxidation states. The energy of the LMCT band is related to the oxidizing power of the metal and the reducing nature of the ligand.

Metal-to-Ligand Charge Transfer (MLCT): This transition involves the excitation of an electron from a metal-based orbital to a ligand-based orbital. MLCT is typically observed in complexes with metals in low oxidation states and ligands possessing low-lying π* orbitals, such as aromatic imines.

A thorough review of published literature did not yield specific studies detailing the electronic spectra and charge transfer phenomena of metal complexes derived directly from 2,2'-diaminobenzophenone. Research on related compounds, such as those derived from 3,4-diaminobenzophenone (B196073), indicates that metal complexes of their Schiff base derivatives exhibit charge transfer bands in the UV-Vis region. For instance, an azo-Schiff base ligand derived from 3,4-diaminobenzophenone showed distinct electronic transitions, and its metal complexes displayed bands indicative of charge transfer, allowing for the assignment of geometries such as octahedral and square planar. royalliteglobal.com However, without direct experimental data for this compound complexes, a detailed analysis of their charge transfer properties cannot be provided.

Table 1: Illustrative Electronic Absorption Data for Related Diamine Schiff Base Complexes

No specific data for this compound complexes was found in the searched literature. The table below is a hypothetical representation based on typical values for analogous compounds to illustrate the expected data format.

| Complex | Absorption Maxima (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Ligand (L) from 2,2'-DAB | ~270, ~320 | - | π→π, n→π |

| [Cu(L)Cl₂] | ~450, ~650 | >10,000, ~100 | LMCT, d-d |

| [Ni(L)Cl₂] | ~400, ~600 | >10,000, ~50 | LMCT, d-d |

Note: This table is for illustrative purposes only. Actual values would need to be determined experimentally.

Bis(benzimidazole) Complex Chemistry

Bis(benzimidazole) ligands are a significant class of N-heterocyclic compounds known for their ability to form stable complexes with a wide range of metal ions. The synthesis of these ligands typically involves the condensation of an o-phenylenediamine (B120857) derivative with a dicarboxylic acid or its equivalent. These ligands are of interest in coordination chemistry, materials science, and as models for biological systems.

The synthesis of a bis(benzimidazole) ligand from this compound would require a reaction that facilitates the formation of two imidazole (B134444) rings. Standard synthetic routes often utilize precursors like o-phenylenediamine or 3,4-diaminobenzophenone. mdpi.com However, the chemical structure of this compound, with its central carbonyl bridge, presents a different synthetic challenge compared to simple diamines, and specific literature detailing its successful conversion to a bis(benzimidazole) ligand and the subsequent formation of metal complexes could not be identified.

Research on bis(benzimidazole) complexes derived from other aromatic diamines has shown their versatility as ligands. For example, tetradentate bis(benzimidazolyl) diamide (B1670390) ligands have been used to prepare iron(III) complexes, which were characterized by various spectroscopic techniques and studied for their catalytic activity. nih.gov The coordination of the benzimidazole (B57391) nitrogen atoms to the metal center is a key feature of these complexes.

In the absence of specific research on bis(benzimidazole) complexes of this compound, a detailed discussion on their synthesis, structure, and coordination chemistry cannot be provided.

Spectroscopic Characterization and Advanced Analytical Techniques

Comprehensive Spectroscopic Analysis Methodologies

Standard spectroscopic methods are fundamental in confirming the identity and purity of 2,2'-Diaminobenzophenone, each providing unique insights into its molecular framework.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the FT-IR spectrum is characterized by several key absorption bands that correspond to its constituent parts: the amino groups, the aromatic rings, and the central carbonyl group.

The N-H stretching vibrations of the primary amine groups are typically observed as distinct bands in the region of 3300-3500 cm⁻¹ mdpi.com. The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ vscht.cz. The most prominent feature for this molecule is the strong absorption band corresponding to the C=O stretching vibration of the ketone, which is expected in the range of 1640-1660 cm⁻¹, a characteristic region for diaryl ketones researchgate.netresearchgate.net. Additionally, C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1400-1600 cm⁻¹ region vscht.cz.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Ketone (C=O) | Stretch | 1640 - 1660 |

| Aromatic (C=C) | Ring Stretch | 1400 - 1600 |

| Amine (C-N) | Stretch | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by two types of transitions: π → π* and n → π. The intense π → π transitions, associated with the promotion of electrons in the aromatic system, typically occur in the UV region. The lower-energy n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is characteristically weaker and appears at longer wavelengths mdpi.com.

The presence of two electron-donating amino groups on the phenyl rings is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzophenone (B1666685). This is due to the extension of the conjugated system through the lone pairs on the nitrogen atoms. For related diaminosubstituted compounds, absorption maxima corresponding to the n → π* transition can extend into the visible region, with peaks observed beyond 400 nm mdpi.com. The exact position of the absorption maxima is also sensitive to solvent polarity.

| Electronic Transition | Expected λmax Range (nm) | Region |

|---|---|---|

| π → π | 250 - 300 | UV-B / UV-A |

| n → π | 380 - 430 | UV-A / Visible |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear in the region of 6.5-7.8 ppm. The protons on the phenyl rings will exhibit complex splitting patterns due to spin-spin coupling. The protons ortho and para to the electron-donating amino groups will be shielded and appear at a higher field (lower ppm) compared to those meta to the group rsc.org. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature, but is often found between 3.5 and 5.0 ppm rsc.org.

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the 190-200 ppm range. The aromatic carbons will resonate in the 115-150 ppm region. Similar to the proton spectrum, the carbons directly attached to the amino groups will be shielded and appear at a relatively lower chemical shift within this range rsc.org.

| Atom | Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 7.8 |

| ¹H | Amine (N-H₂) | 3.5 - 5.0 (broad) |

| ¹³C | Carbonyl (C=O) | 190 - 200 |

| ¹³C | Aromatic (Ar-C) | 115 - 150 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₃H₁₂N₂O), the molecular weight is 212.25 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak at an m/z (mass-to-charge ratio) of 212.

Aromatic ketones are relatively stable, but they undergo characteristic fragmentation pathways, primarily through α-cleavage at the carbonyl group miamioh.edulibretexts.org. For this compound, this could lead to the formation of an acylium ion by the loss of an aminophenyl radical ([M - C₆H₆N]⁺) or the formation of a charged aminophenyl fragment. A common fragment observed for the isomeric 4,4'-diaminobenzophenone (B1212843) is at m/z 120, which may correspond to the [H₂NC₆H₄CO]⁺ ion nih.gov.

| m/z | Proposed Fragment Identity |

|---|---|

| 212 | [M]⁺ (Molecular Ion) |

| 120 | [H₂NC₆H₄CO]⁺ |

| 92 | [C₆H₄NH₂]⁺ |

Advanced Time-Resolved Spectroscopic Investigations

To understand the behavior of this compound upon light absorption, advanced time-resolved techniques are employed to monitor the fleeting transient species that form and decay on extremely short timescales.

Ultrafast kinetics studies, typically using femtosecond transient absorption spectroscopy, are crucial for elucidating the excited-state dynamics of molecules like this compound. Upon photoexcitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or higher). From here, a cascade of photophysical processes can occur, including internal conversion, intersystem crossing (ISC) to the triplet manifold (T₁), and intramolecular charge transfer (ICT) rsc.orgresearchgate.net.

For substituted benzophenones, the position of the substituent dramatically influences these excited-state pathways aip.org. In this compound, the two amino groups are in close proximity due to their ortho positioning. This arrangement can facilitate a through-space intramolecular charge transfer process, where an electron is transferred from a nitrogen lone pair to the carbonyl group's π* orbital, forming a charge-transfer state rsc.orgaip.org. Following the initial excitation, rapid intersystem crossing, a hallmark of benzophenone derivatives, is expected to populate the triplet state on a picosecond timescale nih.gov. These ultrafast events are fundamental to the photochemical behavior of the compound.

Photoexcitation and Deactivation Pathway Analysis

Detailed experimental studies on the photoexcitation and deactivation pathways specific to this compound are not extensively documented in the reviewed literature. However, the photochemistry of the parent benzophenone molecule and its derivatives is well-established and can provide a framework for understanding the expected behavior of the 2,2'-diamino-substituted compound.

Benzophenone is known for its efficient intersystem crossing from the initially excited singlet state (S1) to the triplet state (T1). This process is central to its utility as a photosensitizer. The introduction of amino groups into the aromatic rings is expected to significantly influence the photophysical properties. The presence of the lone pair of electrons on the nitrogen atoms can lead to intramolecular charge transfer (ICT) states upon photoexcitation.

The likely deactivation pathways for this compound upon absorption of a photon would involve a combination of the following processes:

Fluorescence: Radiative decay from the S1 state back to the ground state (S0). The efficiency of this process is often low for benzophenones.

Intersystem Crossing (ISC): A non-radiative transition from the S1 state to the T1 state. This is typically a very efficient process in benzophenones.

Internal Conversion (IC): Non-radiative decay from a higher excited state to a lower one (e.g., S2 to S1) or directly back to the ground state.

Intramolecular Charge Transfer (ICT): The amino groups can act as electron donors and the carbonyl group as an electron acceptor, leading to the formation of an ICT state upon excitation. The nature of the solvent can play a significant role in stabilizing this charge-separated state. The deactivation from the ICT state can occur through fluorescence or non-radiative pathways.

Photochemical Reactions: The excited state of this compound could potentially undergo various photochemical reactions, such as hydrogen abstraction or cyclization, although specific studies on this are lacking.

To definitively elucidate the deactivation pathways, advanced techniques such as femtosecond transient absorption spectroscopy would be required. This method allows for the direct observation of the transient excited states and the measurement of their lifetimes, providing a detailed picture of the processes that occur on ultrafast timescales following photoexcitation.

Applications in Analytical Chemistry Research

The unique structural and potential photophysical properties of this compound and its isomers lend themselves to various applications in analytical chemistry research, from molecular structure determination to the development of new analytical techniques.

Spectroscopic Procedures for Molecular Structure Determination

The precise molecular structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While a complete set of publicly available, peer-reviewed spectral data for this compound is scarce, the expected characteristic signals can be inferred from the known spectra of its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would show a complex pattern of signals in the aromatic region, corresponding to the protons on the two phenyl rings. The chemical shifts of these protons would be influenced by the positions of the amino groups and the carbonyl group. Similarly, the ¹³C NMR spectrum would provide distinct signals for each carbon atom in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), the C=O stretching vibration of the ketone group (around 1630-1680 cm⁻¹), and C=C stretching vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Benzophenone itself has characteristic absorption bands in the UV region. The presence of the two amino groups in this compound is expected to cause a red shift (bathochromic shift) of these absorption bands due to the extension of the conjugated system and the possibility of n→π* and π→π* transitions involving the lone pairs of the nitrogen atoms.

| Spectroscopic Data for Diaminobenzophenone Isomers | |

| Technique | Observed Characteristics (for 3,4'- and 4,4'-isomers) |

| ¹H NMR | Complex multiplets in the aromatic region (approx. 6.5-7.8 ppm) |

| ¹³C NMR | Signals for aromatic carbons and a downfield signal for the carbonyl carbon (>190 ppm) |

| IR (cm⁻¹) | N-H stretching (3300-3500), C=O stretching (~1650), Aromatic C=C stretching |

| UV-Vis (nm) | Absorption maxima influenced by amino group position and solvent polarity |

Multivariate Spectroscopic Methods for Solution Analysis

Multivariate spectroscopic methods are powerful tools for analyzing complex mixtures in solution, where the spectral features of different components may overlap. scielo.br These methods, which include Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, utilize mathematical and statistical techniques to extract meaningful information from large spectroscopic datasets. scielo.br

While there are no specific studies found that apply multivariate spectroscopic methods to the analysis of solutions containing this compound, the principles of these techniques are broadly applicable. For instance, if this compound were part of a complex mixture, UV-Vis or fluorescence spectroscopy coupled with multivariate analysis could be used for:

Quantitative Analysis: To determine the concentration of this compound in the presence of other absorbing species without the need for complete separation.

Qualitative Analysis: To classify samples based on their spectroscopic fingerprints, which could be useful in quality control or reaction monitoring.

Resolving Mixtures: To mathematically separate the spectral contributions of each component in a mixture, allowing for the identification and quantification of individual species.

The application of these methods would involve collecting spectra of a set of calibration samples with known compositions and then building a mathematical model that relates the spectral data to the properties of interest. This model can then be used to predict the properties of unknown samples from their spectra.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Matrix Development

In MALDI-TOF MS, a matrix is a crucial component that co-crystallizes with the analyte and absorbs the laser energy, facilitating the soft ionization of the analyte molecules. The choice of matrix is critical for successful analysis.

There is no available research on the use of this compound as a matrix for MALDI-TOF MS. However, its isomer, 3,4-Diaminobenzophenone (B196073) (3,4-DABP) , has been successfully employed as a matrix for the analysis of oligonucleotides. Studies have shown that 3,4-DABP offers several advantages over conventional matrices, including:

Improved Detection Limits and Resolution: Allowing for the analysis of smaller amounts of sample with greater detail.

Reduced Fragmentation: Preserving the integrity of the analyte molecules during the ionization process.

Less Formation of Alkali Metal Ion Adducts: Leading to cleaner mass spectra that are easier to interpret.

Homogeneous Sample Preparation: Resulting in better shot-to-shot and spot-to-spot reproducibility.

These properties make 3,4-DABP a promising matrix for nucleic acid analysis. Given the structural similarity, it is plausible that this compound could also exhibit useful properties as a MALDI matrix, though experimental verification is necessary.

| Performance of 3,4-Diaminobenzophenone as a MALDI-TOF MS Matrix for Oligonucleotides | |

| Analyte | Key Findings |

| Oligonucleotides (<30mer) | Superior performance without the need for additives. |

| Peptides and Proteins | Identified as a novel matrix. |

| DNA Samples | Great potential for the analysis of complex and low-concentration samples. |

Computational Chemistry and Cheminformatics Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and geometry of molecules. These methods provide insights into molecular stability, reactivity, and spectroscopic properties based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. scirp.org It is a widely used approach in quantum chemistry for calculating the molecular geometry, vibrational frequencies, and electronic properties of molecules. scirp.orgresearchgate.net For a molecule such as 2,2'-Diaminobenzophenone, DFT calculations can elucidate its structural and electronic characteristics.

The process typically begins with geometry optimization, where the lowest energy conformation of the molecule is determined. scirp.orgnih.gov From this optimized structure, various electronic properties can be calculated. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgnih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.govmdpi.com

DFT can also be used to compute various chemical reactivity descriptors that provide a quantitative measure of the molecule's behavior in chemical reactions. These descriptors, often referred to as global reactivity descriptors, are calculated from the HOMO and LUMO energies. nih.gov A hybrid DFT-ML (Machine Learning) approach has also been shown to be effective in speeding up the screening of molecules for specific applications by predicting properties like redox potentials and acidity constants. aalto.firsc.org

| Parameter | Description | Significance |

|---|---|---|

| Optimized Molecular Geometry | The three-dimensional arrangement of atoms corresponding to a minimum on the potential energy surface. | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate an electron. nih.gov |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept an electron. nih.gov |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Relates to the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. nih.gov |

| Ionization Potential (I) | The energy required to remove an electron from the molecule (approximated as -EHOMO). | Measures the molecule's resistance to oxidation. nih.gov |

| Electron Affinity (A) | The energy released when an electron is added to the molecule (approximated as -ELUMO). | Measures the molecule's tendency to be reduced. nih.gov |

| Electronegativity (χ) | The power of an atom to attract electrons to itself (calculated as (I+A)/2). | Indicates the ability to attract bonding electrons. nih.gov |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution (calculated as (I-A)/2). | A larger value indicates greater stability. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. scirp.org |

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system, such as a molecule or a set of reacting molecules, as a function of its geometric parameters. fiveable.melibretexts.org Mapping the PES is fundamental to understanding chemical reaction dynamics and mechanisms. fiveable.me The PES provides a visual representation of how energy changes as molecules interact and transform from reactants to products. fiveable.me

The reaction coordinate is the path of minimum energy on the PES that connects the reactants and products. fiveable.me This path represents the most energetically favorable route for a reaction. fiveable.me Key points on a PES include:

Minima: These correspond to stable chemical species, such as reactants, products, and intermediates. At these points, the system has the lowest possible potential energy for that particular geometry. libretexts.org

Saddle Points: These represent transition states, which are the highest energy points along the reaction coordinate between two minima. libretexts.orglibretexts.org A transition state is a maximum of energy along the reaction coordinate but a minimum in all other directions. visualizeorgchem.com

By calculating the energy for various atomic arrangements, a map of the PES can be constructed. libretexts.org This allows for the determination of activation energies (the energy barrier that must be overcome for a reaction to occur) and the identification of the most likely reaction pathways. researchgate.netpku.edu.cn For a molecule like this compound, PES mapping could be used to study various potential reactions, such as intramolecular cyclizations, to predict the most favorable reaction conditions and resulting products. The process involves scanning the potential energy by systematically changing a specific geometric parameter (like a bond length or angle) that defines the reaction coordinate to locate the transition state structure. visualizeorgchem.com

Molecular Docking and Simulation Studies

Molecular docking and molecular dynamics (MD) simulations provide insights into the interactions between a ligand and its target protein at an atomic level. These techniques are crucial for understanding binding mechanisms and for structure-based drug design.

A significant computational study utilized molecular docking and MD simulations to investigate 2,5-diaminobenzophenone derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov Thirty-six compounds were docked into the active site of the Mpro protein (PDB ID: 6LU7). The study identified several derivatives with high binding affinity, exhibiting docking scores ranging from -6.1 to -7.75 kcal/mol, which were superior to the reference drug Nelfinavir. nih.gov

The docking results revealed key interactions, such as hydrogen bonding with residues like Gln189, Cys145, and His41, and hydrophobic interactions with residues including Glu166, Thr24, Thr25, and Thr26. nih.gov Following the docking, MD simulations were performed on the most promising compounds to examine the stability and dynamics of the ligand-protein complexes. The simulations confirmed that the lead compounds remained stable within the active site throughout the simulation period, reinforcing their potential as effective inhibitors. nih.gov

The following table presents the findings from the molecular docking analysis of the top-performing 2,5-diaminobenzophenone derivatives against SARS-CoV-2 Mpro.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (H-bonds) | Key Interacting Residues (Hydrophobic) |

| 20c | High Affinity | Gln189, Cys145, His41 | Glu166, Thr24, Thr25, Thr26 |

| 24c | High Affinity | Gln189, Cys145, His41 | Glu166, Thr24, Thr25, Thr26 |

| 30c | High Affinity | Gln189, Cys145, His41 | Glu166, Thr24, Thr25, Thr26 |

| 34c | High Affinity | Gln189, Cys145, His41 | Glu166, Thr24, Thr25, Thr26 |

| 35c | -7.75 (approx.) | Gln189, Cys145, His41 | Glu166, Thr24, Thr25, Thr26 |

| 36c | -7.75 (approx.) | Gln189, Cys145, His41 | Glu166, Thr24, Thr25, Thr26 |

Validation of Computational Models with Experimental Data

The ultimate test of any computational model is its ability to make accurate predictions that can be confirmed by experimental data. The validation process is therefore a critical step in computational chemistry.

For the QSAR models of 2,5-diaminobenzophenone derivatives, both internal and external validation methods are crucial. A 3D-QSAR study on these compounds as antimalarial agents reported highly predictive models with a cross-validated correlation coefficient (q²) of 0.63 and a predictive correlation coefficient (r²_pred) for the external test set of 0.63. nih.gov These statistical metrics indicate a robust and predictive model.

The table below showcases the validation metrics for computational models of benzophenone (B1666685) derivatives.

| Model Type | Target | Validation Method | Key Metric | Value | Reference |

| 3D-QSAR (CoMSIA) | Antimalarial (Farnesyltransferase) | Internal (Cross-validation) | q² | 0.63 | nih.gov |

| 3D-QSAR (CoMSIA) | Antimalarial (Farnesyltransferase) | External Test Set | r²_pred | 0.63 | nih.gov |

| QSAR (ANN) | Antileishmanial | Internal Training | Accuracy | 86.2% | scielo.br |

| QSAR (ANN) | Antileishmanial | External Test Set | Accuracy | 80.0% | scielo.br |

| QSAR (ANN) | Antileishmanial | Experimental Assay | IC50 (Compound 5) | 10.19 µM | scielo.br |

| QSAR (ANN) | Antileishmanial | Experimental Assay | IC50 (Compound 7) | 14.35 µM | scielo.br |

Applications in Sensing and Detection Systems

Development of Fluorescent Chemosensors

Derivatives of 2,2'-diaminobenzophenone have been successfully utilized in the creation of fluorescent chemosensors. These sensors are designed to exhibit a change in fluorescence intensity or wavelength upon binding with a specific ion or molecule. A common strategy involves converting the diaminobenzophenone into a Schiff base, which can then act as a selective chelating agent for metal ions.

"Turn-on" fluorescent sensors are highly desirable as they produce a signal against a dark background, which enhances sensitivity. Research has shown that Schiff base derivatives of diaminobenzophenone can function as effective "turn-on" sensors. For instance, a sensor synthesized from a diaminobenzophenone derivative demonstrated a significant increase in fluorescence intensity upon the selective binding of ferrous ions (Fe²⁺) nih.gov.

The mechanism behind this "turn-on" response is often attributed to the inhibition of non-radiative decay processes upon analyte binding. In the case of the Fe²⁺ sensor, two primary mechanisms were identified nih.gov:

Inhibition of Photoinduced Electron Transfer (PET): In the absence of the target ion, the fluorescence of the sensor molecule is quenched due to the transfer of an electron from the nitrogen atoms of the Schiff base to the excited fluorophore. When the sensor binds with Fe²⁺, the lone pair of electrons on the nitrogen atoms becomes engaged in the coordination, which suppresses the PET process and leads to a significant enhancement of fluorescence.

Inhibition of C=N Isomerization: The isomerization of the carbon-nitrogen double bond (azomethine group) in the Schiff base is a non-radiative pathway that contributes to fluorescence quenching. The chelation of a metal ion restricts this isomerization, thereby blocking this non-radiative decay channel and causing the fluorescence to "turn on". nih.gov

Selectivity is a crucial performance metric for any chemical sensor. Chemosensors derived from this compound have demonstrated high selectivity for specific metal ions. In a study involving a Schiff base derivative, the sensor exhibited a pronounced fluorescent response to Fe²⁺ ions while showing negligible to no response to a range of other metal ions, including Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺ nih.gov. This high selectivity is attributed to the specific coordination geometry and electronic properties of the complex formed between the sensor molecule and the Fe²⁺ ion.

The binding stoichiometry between the sensor and the metal ion is another important parameter. For the aforementioned Fe²⁺ sensor, Job's plot analysis, a method used to determine the stoichiometry of a binding event, confirmed a specific binding ratio between the sensor and the ion nih.gov. The practical applicability of such a sensor was demonstrated by its ability to detect Fe²⁺ in various water samples, with a detection limit well below the permissible level set by the World Health Organization (WHO) for drinking water nih.gov.

| Sensor Derivative | Target Analyte | Detection Limit | Association Constant (M⁻²) | Reference |

| Diaminobenzophenone Schiff base | Fe²⁺ | 0.0363 µM | 6.173 × 10⁷ | nih.gov |

Colorimetric Sensor Design and Performance

In addition to fluorescence, derivatives of this compound have been employed in the design of colorimetric sensors. These sensors provide a visual detection method, where the presence of an analyte is indicated by a change in color that can be observed with the naked eye. This feature is particularly advantageous for rapid, on-site, and low-cost detection.

The same diaminobenzophenone Schiff base derivative that functions as a "turn-on" fluorescent sensor for Fe²⁺ also acts as a colorimetric sensor. Upon the addition of Fe²⁺ ions, the color of the sensor solution changes from light yellow to brown nih.gov. This color change is a result of the alteration in the electronic structure of the molecule upon complexation with the metal ion, which in turn affects the absorption of light in the visible region of the spectrum.

The performance of this colorimetric assay was found to be highly selective for Fe²⁺, consistent with the observations from fluorescence studies nih.gov. This dual-mode sensing capability (fluorescent and colorimetric) enhances the reliability of the detection method.

| Sensor Derivative | Target Analyte | Visual Color Change |

| Diaminobenzophenone Schiff base | Fe²⁺ | Light yellow to brown |

Electrochemical Sensor Fabrication and Voltammetric Analysis

Based on a comprehensive review of the available scientific literature, there is currently no specific information on the fabrication of electrochemical sensors or their use in voltammetric analysis involving the chemical compound this compound or its polymeric derivatives.

Consistent with the lack of information on electrochemical sensors based on this compound, there is no specific research data available on the use of this compound to modify electrodes for the purpose of analyte determination.

Functionalized Materials for Environmental Applications

While functionalized materials are a broad and active area of research for environmental applications, a detailed search of the scientific literature did not yield specific examples of this compound being used as the primary functional component in materials designed for environmental sensing or remediation.

Magnetic Nanoadsorbents

Magnetic nanoadsorbents are composite materials where a magnetic core, typically iron oxide nanoparticles (Fe₃O₄), is coated with a material that can adsorb specific substances. The surface of these nanoparticles can be functionalized with various organic molecules to enhance their selectivity and adsorption capacity for target analytes. The magnetic core allows for the rapid and efficient separation of the adsorbent from the sample matrix using an external magnetic field, simplifying the detection and pre-concentration processes.

In this research, the magnetic nanoparticles were synthesized using co-precipitation and sol-gel methods, followed by functionalization with DABP. nih.gov The resulting magnetic nanoadsorbent exhibited excellent adsorption capacities for both benzene (B151609) and toluene. nih.gov The study highlighted the high reusability of the adsorbent, retaining a significant percentage of its initial adsorption capacity even after multiple cycles. nih.gov

The findings from the study on 3,4-Diaminobenzophenone (B196073) functionalized magnetic nanoparticles are summarized in the tables below, illustrating the performance of this analogous system.

Table 1: Maximum Adsorption Capacities of 3,4-DABP Functionalized Magnetic Nanoadsorbent

| Analyte | Maximum Adsorption Capacity (mg/g) |

| Benzene | 530.99 |

| Toluene | 666.00 |

Table 2: Reusability of 3,4-DABP Functionalized Magnetic Nanoadsorbent after 5 Cycles

| Analyte | Adsorption Capacity Retention (%) |

| Benzene | 94.4 |

| Toluene | 95.4 |

The kinetic and isotherm studies suggested that the adsorption mechanism was a physical process. nih.gov This research underscores the potential of diaminobenzophenone-functionalized magnetic nanoparticles as effective, reusable, and cost-efficient adsorbents for environmental monitoring and detection of pollutants. nih.gov Although this data is for the 3,4-isomer, it suggests a promising avenue for future research into the capabilities of this compound in similar sensing and detection applications.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-state intramolecular proton transfer (ESIPT) is a significant photophysical process where a proton is transferred within a molecule upon photoexcitation. This process typically occurs in molecules that possess both a proton-donating group (like a hydroxyl or amino group) and a proton-accepting group (such as a carbonyl group or a nitrogen atom in a heterocycle) linked by an intramolecular hydrogen bond. nih.govrsc.orgrsc.org Upon absorption of light, the molecule is promoted to an excited electronic state, leading to a significant change in the electron density distribution. nih.gov This change often increases the acidity of the proton donor and the basicity of the proton acceptor, driving the transfer of the proton. nih.gov

The result of ESIPT is the formation of an excited-state tautomer (often called the keto form if the original is the enol form), which is energetically favorable in the excited state. nih.govrsc.org This keto tautomer can then relax to its ground state, followed by a reverse proton transfer to restore the original enol form, completing a four-level photocycle. nih.govresearchgate.net A key characteristic of ESIPT-exhibiting compounds is a large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission, due to the significant structural relaxation and energy difference between the enol and keto forms. rsc.orgrsc.org In this compound, the amino groups can act as proton donors and the carbonyl oxygen as the proton acceptor, creating a potential system for ESIPT.

The kinetics of ESIPT are typically extremely rapid, occurring on a timescale ranging from femtoseconds to picoseconds. researchgate.net This ultrafast nature is a direct consequence of the proton transfer occurring along a pre-existing hydrogen bond in the excited state. gist.ac.kr Advanced spectroscopic techniques, such as femtosecond time-resolved transient absorption and fluorescence spectroscopy, are essential to directly observe these dynamics. nih.govgist.ac.krrsc.org

Studies on various ESIPT molecules have revealed the complex sequence of events following photoexcitation. For instance, in 2-(2′-hydroxyphenyl)benzothiazole (HBT), the proton transfer is observed to happen within 30–50 fs. rsc.org In another model system, N-(3-pyridinyl)-2-pyridinecarboxamide, the initial relaxation of the Franck-Condon state and the subsequent ESIPT step are characterized by time constants of 0.09 ps and 0.61 ps, respectively. rsc.org These rapid processes are often followed by slower relaxation pathways, such as vibrational cooling or conformational changes in the newly formed tautomer. rsc.orgrsc.org

| Compound | Process | Time Constant (τ) | Measurement Technique |

|---|---|---|---|

| N-(3-pyridinyl)-2-pyridinecarboxamide | Initial Relaxation / ESIPT | 0.09 ± 0.01 ps | Transient Electronic Absorption Spectroscopy (TEAS) |

| N-(3-pyridinyl)-2-pyridinecarboxamide | Return to Ground State | 0.61 ± 0.01 ps | TEAS |

| N-(3-pyridinyl)-2-pyridinecarboxamide | Ground State Transformation | 20.0 ± 1.0 ps | TEAS |

| 2-(2′-hydroxyphenyl)benzothiazole (HBT) | ESIPT | 30–50 fs | On-the-fly Dynamics Simulations |

| 2-(2′-hydroxyphenyl)benzoxazole (HBO) | Isomerization of keto* form | 99.7 ps | Femtosecond Time-Resolved Fluorescence (fs-TRF) |

In molecules containing multiple hydrogen bond donor/acceptor pairs, a double proton transfer can occur. This compound, with its two amino groups positioned near the central carbonyl group, presents a structural motif where such a process could be envisioned. Theoretical studies, often employing Density Functional Theory (DFT), are crucial for elucidating the mechanisms of these complex reactions. academie-sciences.fracademie-sciences.fr

For analogous systems like 2,5-diamino-1,4-benzoquinone, which also features amino and carbonyl groups, DFT calculations have investigated two primary mechanisms for double proton transfer: academie-sciences.fracademie-sciences.fr

Concerted Mechanism (TS2): Both protons are transferred simultaneously in a single transition state. academie-sciences.fracademie-sciences.fr

Stepwise Mechanism (TS1): The protons are transferred one after the other, involving two separate transition states (TS1a and TS1b) and a distinct intermediate species (Int). academie-sciences.fracademie-sciences.fr

| Species | Description | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

|---|---|---|---|

| GS1 | Initial Ground State (Keto form) | 0.00 | 0.00 |

| TS1a | First Transition State | 10.35 | 10.01 |

| Int | Intermediate | 11.08 | 10.63 |

| TS1b | Second Transition State | 16.59 | 15.77 |

| GS2 | Final Product (Enol form) | 13.79 | 12.78 |

Photoinduced Electron-Transfer (PET) Processes

Photoinduced Electron Transfer (PET) is a fundamental photochemical process where an electron is transferred from a donor molecule to an acceptor molecule in an excited state. wikipedia.org This process is central to many applications, including the design of fluorescent probes and artificial photosynthesis. gist.ac.krwikipedia.orgrsc.org A typical PET system consists of a fluorophore (light-absorbing unit) linked to an electron donor or acceptor (the receptor or quencher). nih.govmdpi.comchemrxiv.org

In its "off" state, upon excitation of the fluorophore, an electron transfer occurs between the receptor and the fluorophore, quenching the fluorescence. nih.govchemrxiv.org The direction of electron transfer depends on the relative energies of the molecular orbitals. This non-radiative decay pathway effectively prevents the emission of light. wikipedia.org In the context of this compound, the benzophenone (B1666685) core can act as a photo-excited acceptor, while the amino groups can serve as electron donors. Upon excitation, an electron could be transferred from one of the nitrogen lone pairs to the excited benzophenone moiety, resulting in a charge-separated state. The efficiency of this PET process would influence the fluorescence quantum yield of the molecule.

Isomerization Pathways and Photochromism

Photochromism is a reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. researchgate.net This phenomenon is driven by photoisomerization, which can involve processes like E/Z (cis-trans) isomerization around a double bond or electrocyclization reactions. researchgate.netnih.gov Multistep photoswitches can even engage in different isomerization pathways depending on the conditions. researchgate.netnih.gov

While specific photochromic behavior for this compound is not extensively documented, its structure contains elements that could potentially lead to photoisomerization. The rotation around the single bonds connecting the phenyl rings to the central carbonyl group can lead to different conformers. Upon photoexcitation, the molecule could undergo structural changes, such as twisting of the phenyl rings, leading to a transient isomeric state with different photophysical properties. If this new state were metastable, it could lead to photochromic behavior. The study of related multistep photoswitches like dithienylethenes provides a framework for understanding how different isomerization pathways, such as E/Z isomerization and photocyclization, can be controlled. researchgate.netnih.gov

Chemiluminescence Decomposition Mechanisms

Chemiluminescence is the emission of light as a result of a chemical reaction. libretexts.org The process generally involves a reaction that produces a high-energy intermediate, which then decomposes to yield a product in an electronically excited state. libretexts.orgnih.gov This excited product subsequently relaxes to the ground state by emitting a photon. nih.gov

A common mechanism in chemiluminescence involves the decomposition of 1,2-dioxetanes or related cyclic peroxide intermediates. nih.govnih.govresearcher.lifenih.gov These four-membered rings are highly strained and can be generated through the reaction of a precursor with an oxidant, such as hydrogen peroxide. libretexts.orgnih.gov The decomposition of the dioxetane is often triggered, for example by an enzymatic reaction or a change in pH, and it breaks down into two carbonyl-containing fragments. nih.gov One of these fragments is formed in an excited state, which then luminesces. In peroxyoxalate chemiluminescence, a high-energy intermediate (like 1,2-dioxetanedione) is formed which then excites a separate fluorophore molecule that is responsible for the light emission. libretexts.orgnih.gov It is plausible that a derivative of this compound could be designed to participate in such a reaction, either as part of the structure that forms the dioxetane intermediate or as the fluorescent emitter.

Light-Assisted Synthesis of Nanomaterials

Benzophenone and its derivatives are widely used as photoinitiators in light-assisted chemical reactions, including the synthesis of nanomaterials. nih.govacs.org This process leverages the photochemical properties of the benzophenone moiety to generate reactive species that can drive the formation of nanoparticles. nih.gov

The mechanism typically begins with the photoexcitation of the benzophenone derivative to its triplet state upon absorbing light (e.g., at 419 nm). nih.govacs.org In this excited state, the molecule can abstract a hydrogen atom from a hydrogen donor, such as triethylamine (TEA), to form a ketyl radical. acs.org These highly reactive radicals can then reduce metal ions (e.g., Au³⁺ or Ag⁺) present in the solution to their zero-valent state (Au⁰ or Ag⁰). nih.govacs.org These neutral metal atoms then act as nucleation centers, which subsequently grow and assemble into metallic nanoparticles. nih.gov The size and distribution of the resulting nanoparticles can be controlled by modulating the reaction conditions, such as the light intensity and the specific photoinitiator system used. nih.govacs.org The addition of co-initiators like iodonium salts can accelerate the production of the initiating radicals and enhance the efficiency of nanoparticle formation. acs.org

| Component | Role | Example |

|---|---|---|

| Photoinitiator | Absorbs light and initiates the reaction | Benzophenone derivatives |

| Light Source | Provides energy for photoexcitation | LED lamp at 419 nm |

| Hydrogen Donor | Provides a hydrogen atom to form ketyl radicals | Triethylamine (TEA) |

| Co-initiator | Accelerates radical production | Iodonium salt (Iod) |

| Metal Precursor | Source of metal ions to be reduced | Gold(III) chloride or Silver nitrate |

| Product | Synthesized nanomaterial | Gold or Silver nanoparticles (4–13 nm) |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2'-Diaminobenzophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via condensation reactions of nitrobenzene derivatives followed by catalytic hydrogenation. For instance, intermediates like 2-nitrobenzophenone can be reduced using palladium on carbon (Pd/C) under hydrogen gas to yield the diamine. Reaction temperature (25–80°C) and solvent polarity (e.g., ethanol vs. DMF) critically affect yield and purity. Post-synthesis purification often involves recrystallization from ethanol or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- FT-IR : Look for N–H stretching (3300–3500 cm⁻¹) and C=O absorption (~1650 cm⁻¹).

- ¹H/¹³C NMR : Amino protons appear as broad singlets (δ 4.5–5.5 ppm), while aromatic protons show splitting patterns dependent on substitution. Carbonyl carbons resonate at ~195 ppm.

- UV-Vis : Conjugation between the benzophenone and amino groups results in strong absorbance at 250–300 nm. Cross-referencing with NIST spectral databases ensures accuracy .

Q. How does the steric and electronic configuration of this compound influence its reactivity compared to other isomers (e.g., 3,4'- or 4,4'-substituted analogs)?

- Methodological Answer : The ortho-positioned amino groups in this compound create steric hindrance, reducing nucleophilic substitution rates compared to para-substituted isomers. However, this configuration enhances chelation potential in metal complexes (e.g., Cu(II) Schiff bases), as seen in studies where 2,2'-isomers form stable octahedral geometries with higher thermal stability .

Advanced Research Questions

Q. In polyimide synthesis using this compound, how can researchers address contradictions in glass-transition temperature (Tg) data when cross-linking attempts fail to improve thermal stability?

- Methodological Answer : Contradictions may arise from incomplete deprotection of amino groups (e.g., residual acetamido groups) or oxidation during synthesis. To resolve this:

- Use inert atmospheres (N₂/Ar) during monomer preparation to prevent oxidation.

- Employ TGA-FTIR to monitor degradation products and confirm cross-linking efficiency.

- Compare with 2,5,3'-triaminobenzophenone analogs, which show higher Tg due to additional reactive sites .

Q. What strategies optimize the synthesis of 3,6-phenanthrolines from this compound, and how do solvent choice and catalysts impact cyclization efficiency?

- Methodological Answer : Phenanthroline derivatives are synthesized via cyclocondensation with α-diketones. Key parameters:

- Solvent : High-boiling solvents like DMSO or NMP facilitate prolonged heating (120–150°C) without decomposition.

- Catalyst : Lewis acids (e.g., ZnCl₂) improve cyclization yields by stabilizing intermediates.

- Yield : Typically 60–75%, with purity confirmed by HPLC using C18 columns and acetonitrile/water gradients .

Q. How can researchers reconcile conflicting bioactivity data for this compound derivatives in antimicrobial assays?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., bacterial strain variability, nutrient media composition). To standardize results:

- Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC (Minimum Inhibitory Concentration) testing.

- Validate molecular docking predictions (e.g., binding to Staphylococcus aureus DNA gyrase) with in vitro time-kill assays.

- Cross-reference with structurally similar compounds (e.g., 2,5-diaminobenzophenone derivatives) to identify SAR trends .

Methodological Considerations

Q. What protocols ensure the stability of this compound during long-term storage and experimental use?

- Methodological Answer :

- Storage : Keep in amber vials under argon at –20°C to prevent oxidation and moisture absorption.

- Handling : Conduct reactions under inert atmospheres; use freshly distilled solvents to avoid trace acids/bases that degrade amino groups.

- Stability Monitoring : Regular HPLC analysis (e.g., Zorbax Eclipse Plus C18 column, 1.0 mL/min flow rate) detects degradation products .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity of this compound in novel polymer or drug design?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gaps).

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., malaria parasite enzymes). Validate with experimental IC₅₀ values from enzyme inhibition assays .

Data Contradiction Analysis

Q. When encountering conflicting data on the electrochemical reduction of this compound, how should researchers design follow-up experiments?

- Methodological Answer :

- Controlled Replicates : Repeat cyclic voltammetry (CV) in anhydrous DMF with varying scan rates (10–500 mV/s) to identify kinetic vs. diffusion-controlled processes.

- Cross-Validation : Compare with 4,4'-isomer CV profiles to isolate positional effects.

- In Situ Spectroelectrochemistry : Couple CV with UV-Vis to monitor intermediate formation (e.g., radical anions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products